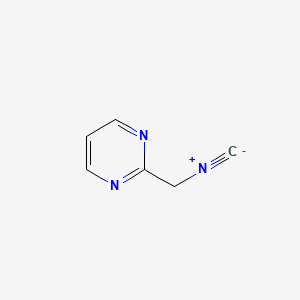
2-(Isocyanomethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Isocyanomethyl)pyrimidine is a heterocyclic compound featuring a pyrimidine ring substituted with an isocyanomethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isocyanomethyl)pyrimidine typically involves the reaction of pyrimidine derivatives with isocyanides. One common method is the reaction of 2-chloromethylpyrimidine with silver cyanate, which yields this compound under mild conditions . Another approach involves the use of 2-(chloromethyl)pyrimidine and potassium cyanate in the presence of a base .
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the yield and purity of the compound while minimizing waste and exposure to hazardous reagents .
Chemical Reactions Analysis
Types of Reactions: 2-(Isocyanomethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrimidines, amines, and oxo derivatives, which can be further utilized in synthetic and medicinal chemistry .
Scientific Research Applications
2-(Isocyanomethyl)pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Isocyanomethyl)pyrimidine involves its interaction with various molecular targets and pathways. The isocyanomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect signaling pathways and cellular processes, making the compound a valuable tool in biochemical research .
Comparison with Similar Compounds
- 2-(Isocyanomethyl)pyridine
- 2-(Isocyanomethyl)benzene
- 2-(Isocyanomethyl)thiophene
Comparison: 2-(Isocyanomethyl)pyrimidine is unique due to its pyrimidine ring, which imparts distinct electronic and steric properties compared to other isocyanomethyl-substituted compounds. This uniqueness makes it particularly valuable in the synthesis of heterocyclic compounds and in medicinal chemistry .
Properties
Molecular Formula |
C6H5N3 |
|---|---|
Molecular Weight |
119.12 g/mol |
IUPAC Name |
2-(isocyanomethyl)pyrimidine |
InChI |
InChI=1S/C6H5N3/c1-7-5-6-8-3-2-4-9-6/h2-4H,5H2 |
InChI Key |
VNPWDGFJHFGVHG-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]CC1=NC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



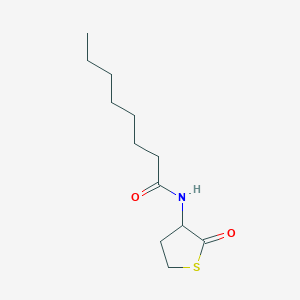
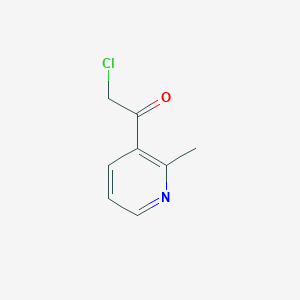

![N-{2-[4-(difluoromethoxy)phenyl]ethyl}-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B13572573.png)

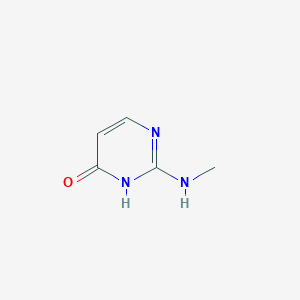
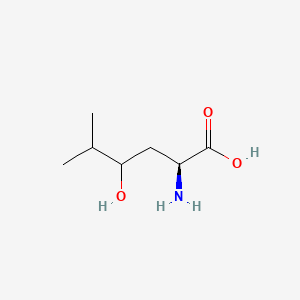

![{7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}methanol](/img/structure/B13572597.png)
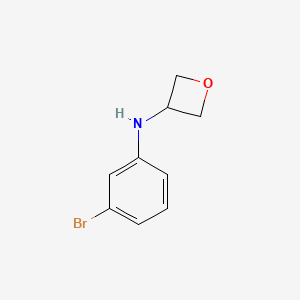
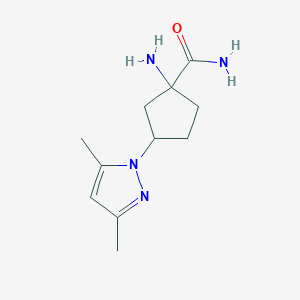
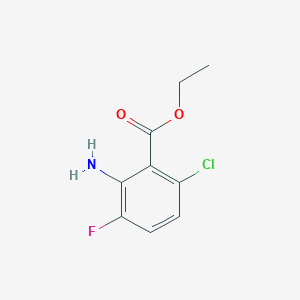
![Benzonitrile, 2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B13572607.png)
